molecular formula C11H18O4 B13734419 Agistatine B

Agistatine B

Cat. No.: B13734419
M. Wt: 214.26 g/mol
InChI Key: VPNRLNAIVJHRND-RZJTZRKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agistatine B involves multiple steps, starting from simpler organic compounds. The exact synthetic route and reaction conditions are proprietary and not widely published. it typically involves the formation of the tricyclic core structure through a series of cyclization reactions, followed by functional group modifications to achieve the final product.

Industrial Production Methods

The production methods would involve scaling up the laboratory synthesis process, ensuring consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Agistatine B can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Agistatine B has several scientific research applications, including:

    Chemistry: Used as a model compound to study tricyclic structures and their reactivity.

    Biology: Investigated for its role in inhibiting cholesterol biosynthesis, which has implications for understanding metabolic pathways.

    Medicine: Potential use in developing treatments for conditions related to cholesterol metabolism.

    Industry: Limited industrial applications due to its primary use in research

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Agistatine B is unique due to its specific inhibitory effect on cholesterol biosynthesis, which distinguishes it from other tricyclic compounds. Its structural analog, Agistatine A, shares some similarities but differs in its biological activity and potency .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(1R,3R,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9-,10-,11?/m1/s1

InChI Key

VPNRLNAIVJHRND-RZJTZRKSSA-N

Isomeric SMILES

CC[C@@H]1CCC2C3([C@@H]1O[C@@H](O2)C[C@@H]3O)O

Canonical SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.